molecular formula C14H26N2O2 B2877243 (S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-43-9

(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2877243
CAS No.: 1286207-43-9
M. Wt: 254.374
InChI Key: JAEIGTZUFFYNQO-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a pyrrolidine ring and a cyclobutylmethyl group.

Mechanism of Action

Target of Action

The primary targets of the compound “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” are currently unknown . It’s important to note that the identification of a compound’s target is a complex process that involves extensive biochemical and pharmacological research.

Preparation Methods

The synthesis of (S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate typically involves the protection of the amine group in the pyrrolidine ring using a tert-butyl carbamate group. The synthetic route may include the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:

Comparison with Similar Compounds

(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate can be compared with other carbamate-protected amines, such as:

    tert-Butyl carbamate: A simpler carbamate that is widely used as a protecting group for amines.

    Carboxybenzyl carbamate: Another common protecting group that can be removed under different conditions (e.g., catalytic hydrogenation).

    Fluorenylmethoxy carbamate: A protecting group that can be removed using an amine base.

The uniqueness of this compound lies in its specific structure, which includes a pyrrolidine ring and a cyclobutylmethyl group, providing unique reactivity and stability properties .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(cyclobutylmethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-7-8-16(10-12)9-11-5-4-6-11/h11-12H,4-10H2,1-3H3,(H,15,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEIGTZUFFYNQO-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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